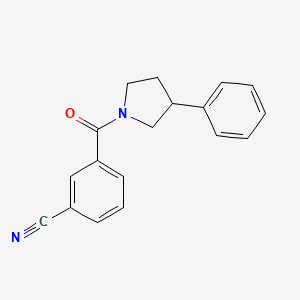![molecular formula C14H15F2N3O B6582014 N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1211396-62-1](/img/structure/B6582014.png)
N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (DFPPC) is a small molecule that has been used in a variety of scientific research applications. It is a pyrazole-based compound with a difluorophenylmethyl group, an ethyl group, and a methyl group. DFPPC has been studied extensively in the fields of biochemistry, physiology, and pharmacology due to its potential to modulate various biological processes.
Scientific Research Applications
N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been studied extensively in the fields of biochemistry, physiology, and pharmacology. It has been used in a variety of research applications including the study of protein-protein interactions, enzyme inhibition, and drug delivery. This compound has also been used to study the effects of various compounds on cell signaling pathways, gene expression, and other biological processes.
Mechanism of Action
The exact mechanism of action of N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that this compound binds to certain proteins and enzymes, altering their activity and affecting their interactions with other molecules. This can lead to changes in cell signaling pathways and gene expression.
Biochemical and Physiological Effects
This compound has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2, which is involved in the production of prostaglandins. It has also been shown to inhibit the activity of certain proteins, including the tumor necrosis factor-α receptor. In addition, this compound has been shown to affect the expression of certain genes, including those involved in cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
The main advantage of using N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in laboratory experiments is its high selectivity and specificity. It has been shown to bind to certain proteins and enzymes with high affinity, allowing for the study of their activity and interactions. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is not very stable, which can lead to degradation over time.
Future Directions
The potential applications of N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide are vast and varied. It could be used to study the effects of various compounds on cell signaling pathways and gene expression. It could also be used to develop new drugs or drug delivery systems. Additionally, this compound could be used to study the effects of certain drugs on protein-protein interactions and enzyme inhibition. Finally, this compound could be used to develop new methods for protein and enzyme purification.
Synthesis Methods
N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized in a few different ways, including the following:
1. The direct reaction between 2,4-difluorobenzaldehyde and ethyl 3-methylpyrazole-5-carboxylate.
2. The reaction between ethyl 3-methylpyrazole-5-carboxylate and 2,4-difluorophenylmagnesium bromide, followed by the addition of methyl iodide.
3. The reaction between 2,4-difluorophenylmagnesium bromide and ethyl 3-methylpyrazole-5-carboxylate, followed by the addition of methyl iodide.
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-3-19-13(6-9(2)18-19)14(20)17-8-10-4-5-11(15)7-12(10)16/h4-7H,3,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEUAKALXDJSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine](/img/structure/B6581931.png)
![3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine](/img/structure/B6581938.png)
![1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B6581946.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6581951.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine](/img/structure/B6581954.png)
![methyl 3-{[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B6581969.png)
![1-[(1-methanesulfonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B6581992.png)

![4-phenyl-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}oxane-4-carboxamide](/img/structure/B6582016.png)


![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6582048.png)
![N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B6582054.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6582059.png)